1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate
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Overview
Description
1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate: is an organic compound with the molecular formula C12H18O7 It is characterized by the presence of two 2-methylpropanoyl groups attached to a 2-hydroxybutanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate typically involves the esterification of 2-hydroxybutanedioic acid with 2-methylpropanoyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The reaction mixture is usually refluxed to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial to achieving high product quality.
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.
Major Products Formed:
Oxidation: Diketone derivative.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acids.
Scientific Research Applications
1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions. Its structural features allow it to bind to active sites of enzymes, altering their activity and affecting downstream metabolic processes.
Comparison with Similar Compounds
1,4-Bis(2-methylpropanoyl) butanedioate: Lacks the hydroxyl group, resulting in different reactivity and applications.
2-Hydroxybutanedioic acid: The parent compound without the ester groups, used in different chemical contexts.
2-Methylpropanoyl chloride: A reagent used in the synthesis of esters and other derivatives.
Uniqueness: 1,4-Bis(2-methylpropanoyl) 2-hydroxybutanedioate is unique due to the presence of both ester and hydroxyl functional groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds.
Properties
IUPAC Name |
bis(2-methylpropanoyl) 2-hydroxybutanedioate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O7/c1-6(2)10(15)18-9(14)5-8(13)12(17)19-11(16)7(3)4/h6-8,13H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKSODYZZKTXSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(=O)CC(C(=O)OC(=O)C(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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